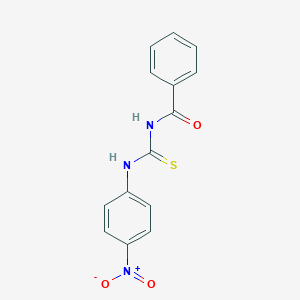

N-benzoyl-N'-(4-nitrophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMGBGAUFCFJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzoyl N 4 Nitrophenyl Thiourea and Analogues

Conventional Aroylisothiocyanate-Amine Condensation Routes

The most established and widely employed method for synthesizing N,N'-disubstituted thioureas, including N-benzoyl-N'-(4-nitrophenyl)thiourea, is through the condensation of an aroylisothiocyanate with a primary amine. This versatile two-step, one-pot synthesis is valued for its reliability and the ability to produce a diverse range of thiourea (B124793) derivatives. nih.govacs.org

The general reaction mechanism proceeds as follows:

Formation of Benzoyl Isothiocyanate: The synthesis begins with the generation of the key intermediate, benzoyl isothiocyanate. This is typically achieved by reacting benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. The reaction mixture is usually refluxed to facilitate the formation of the isothiocyanate. nih.gov

Condensation with 4-Nitroaniline (B120555): The in situ generated benzoyl isothiocyanate is then reacted directly with 4-nitroaniline. The nucleophilic amino group of the 4-nitroaniline attacks the electrophilic carbon atom of the isothiocyanate group. This addition reaction forms the this compound product. The resulting solid product can then be purified by recrystallization. nih.gov

This method is highly adaptable for producing a wide array of derivatives by simply varying the starting aroyl chloride and the primary amine. For instance, using a substituted benzoyl chloride or a different aniline (B41778) derivative will yield the corresponding N-aroyl-N'-arylthiourea. nih.gov

| Entry | Aroyl Chloride | Amine | Solvent | Conditions | Yield |

| 1 | Benzoyl Chloride | 4-Nitroaniline | Acetone | Reflux | Good |

| 2 | 2-Methylbenzoyl Chloride | 4-Nitroaniline | Acetone | Reflux | Not Specified |

| 3 | 4-Chlorobenzoyl Chloride | 4-Chloroaniline | Methanol | Microwave | 78-83% |

| 4 | 2-Naphthoyl Chloride | Cyclohexylamine | Acetone | Stirring, RT | Moderate acs.orgnih.gov |

Ultrasound-Assisted Synthesis Strategies for Thiourea Derivatives

In the pursuit of greener and more efficient chemical processes, ultrasound irradiation has emerged as a powerful tool in organic synthesis. The application of ultrasound can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. acs.orgnih.govnih.gov The synthesis of N-aroyl thiourea derivatives has been shown to benefit from this technology. acs.orgnih.gov

The underlying principle of sonochemistry involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of mass transfer and a dramatic increase in reaction rates. mdpi.com

In the context of synthesizing this compound and its analogs, the ultrasound-assisted approach generally follows the same chemical pathway as the conventional method but with the application of ultrasonic irradiation instead of or in addition to conventional heating. acs.orgnih.gov Studies on the synthesis of similar N-aroyl thioureas have demonstrated that sonication can lead to a significant reduction in reaction time, from hours to minutes, and an increase in product yield. acs.orgnih.govresearchgate.net For example, the synthesis of N-naphthoyl thiourea derivatives showed a marked improvement in both yield and reaction rate when conducted under ultrasonic irradiation compared to silent conditions. acs.orgnih.gov

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several Hours | Moderate to Good | Reflux Temperature |

| Ultrasound-Assisted | Several Minutes | Good to Excellent | Room Temperature, 80% intensity acs.orgnih.govresearchgate.net |

Synthetic Approaches for this compound Derivatives and Chitosan (B1678972) Conjugates

The versatile structure of this compound allows for the synthesis of a wide range of derivatives. Furthermore, these thiourea moieties can be conjugated to polymers like chitosan to create new functional biomaterials.

Synthesis of Derivatives

Derivatives of this compound can be readily synthesized by modifying the starting materials in the conventional condensation reaction. For example, using substituted benzoyl chlorides or various aniline derivatives allows for the introduction of different functional groups onto the core thiourea structure. This flexibility has led to the creation of large libraries of thiourea compounds for various research applications. nih.gov

Synthesis of Chitosan Conjugates

Chitosan, a natural polysaccharide derived from chitin, possesses reactive amino and hydroxyl groups that can be chemically modified. The conjugation of thiourea derivatives to chitosan can impart new biological or chemical properties to the polymer. nih.govnih.gov There are several strategies to synthesize chitosan-thiourea conjugates:

Reaction with Isothiocyanates: One common method involves the reaction of the primary amino groups of chitosan with an isothiocyanate. To create a conjugate related to this compound, one could first synthesize benzoyl isothiocyanate and then react it with the amino groups of the chitosan backbone.

Grafting via a Linker: Another approach involves using a linker. For instance, chitosan can be modified with a molecule containing a reactive group at one end and an amino group at the other. This newly introduced amino group can then be reacted with benzoyl isothiocyanate.

Cross-linking: Chitosan can be cross-linked using a reagent that contains a thiourea moiety. A recent study demonstrated the preparation of a chitosan hydrogel by cross-linking it with N,N′-bis[4-(isothiocyanate carbonyl)phenyl]pyromellitimide under ultrasonic irradiation. mdpi.com This method creates a robust, functionalized biomaterial.

The synthesis of N-aryl chitosan derivatives can also be achieved through reductive amination, where chitosan reacts with an aromatic aldehyde to form a Schiff base, which is then reduced. nih.govresearchgate.net This method provides another pathway for attaching aryl-containing moieties to the chitosan backbone, which could then be further functionalized.

| Chitosan Derivative | Synthetic Approach | Key Reagents |

| N-Aryl Chitosan | Reductive Amination | Aromatic Aldehyde, Sodium Cyanoborohydride nih.govresearchgate.net |

| Acyl Thiourea Chitosan | Reaction with Acyl Isothiocyanate | Chloroacetyl Chloride, Ammonium Thiocyanate nih.gov |

| Cross-linked Thiourea Hydrogel | Cross-linking with Thiourea Moiety | N,N′-bis[4-(isothiocyanate carbonyl)phenyl]pyromellitimide mdpi.com |

Advanced Structural Characterization and Molecular Conformation of N Benzoyl N 4 Nitrophenyl Thiourea

Spectroscopic Analysis of N-Benzoyl-N'-(4-nitrophenyl)thiourea

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound and related benzoylthiourea (B1224501) derivatives displays characteristic absorption bands that confirm its structural features. researchgate.net The stretching vibration of the N-H groups typically appears in the range of 3215–3350 cm⁻¹. nih.gov A significant band observed around 1675-1695 cm⁻¹ is attributed to the C=O stretching vibration. nih.govnih.gov This frequency is lower than that of a typical carbonyl group, suggesting conjugation with the phenyl ring and involvement in intramolecular hydrogen bonding. researchgate.netnih.gov The C=S stretching vibration is found in the region of 1264-1336 cm⁻¹. nih.gov Additionally, bands corresponding to the aromatic C=C stretching and C-N stretching are also present, further confirming the molecular structure. researchgate.netnih.gov

Interactive Data Table: Key IR Spectral Data for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3215–3350 | nih.gov |

| C=O | Stretching | 1675–1695 | nih.govnih.gov |

| C=S | Stretching | 1264–1336 | nih.gov |

| C=C (aromatic) | Stretching | ~1521 | nih.gov |

| C-N | Stretching | ~1340 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment and Proton/Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound and its analogues, typically recorded in a solvent like DMSO-d6, reveals distinct signals for different protons. nih.gov The protons of the N-H groups are characteristically observed as downfield singlets. Specifically, the N-H proton involved in intramolecular hydrogen bonding with the carbonyl oxygen appears at a chemical shift (δ) between 12.14 and 12.59 ppm. nih.gov Another N-H proton signal can be found in the range of δ 11.56–12.14 ppm. nih.gov The aromatic protons of the benzoyl and nitrophenyl rings typically resonate as multiplets in the region of δ 7.45–8.00 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom of the thiocarbonyl group (C=S) is highly deshielded and appears at a chemical shift in the range of δ 179.06–182.27 ppm. nih.gov The carbonyl carbon (C=O) resonates at approximately δ 169.75–170.61 ppm, with its downfield shift influenced by the intramolecular hydrogen bond. nih.gov The carbon atoms of the aromatic rings give rise to a series of signals in the aromatic region of the spectrum.

Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound and Analogues

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | N-H (intramolecular H-bond) | 12.14–12.59 | nih.gov |

| ¹H | N-H | 11.56–12.14 | nih.gov |

| ¹H | Aromatic H | 7.45–8.00 (multiplet) | |

| ¹³C | C=S | 179.06–182.27 | nih.gov |

| ¹³C | C=O | 169.75–170.61 | nih.gov |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, thereby confirming its elemental composition. For a related compound, N-(p-chlorophenyl)-N'-benzoyl thiourea (B124793), the mass spectrum showed a molecular ion peak (M+) that corresponded to its molecular formula, confirming its identity. The fragmentation pattern can also provide valuable structural information by identifying stable fragments of the molecule.

Single-Crystal X-ray Diffraction Studies of this compound

Elucidation of Molecular Conformation and Intramolecular Interactions

X-ray diffraction studies on this compound and similar derivatives reveal a consistent molecular conformation. The molecule typically adopts a trans conformation with respect to the C=O and C=S bonds, which are positioned on opposite sides of the N-C-N backbone. nih.gov This arrangement is influenced by steric factors and intramolecular hydrogen bonding. nih.gov The benzoyl and nitrophenyl rings are generally not coplanar with the thiourea moiety. For instance, in a related structure, the plane containing the C=O and C=S bonds forms a significant dihedral angle with the central phenyl ring. nih.gov

A key feature of the molecular structure of this compound is the presence of a strong intramolecular hydrogen bond. nih.gov This interaction occurs between the carbonyl oxygen atom (O) and the hydrogen atom of the adjacent amide nitrogen (N-H), forming a stable six-membered pseudo-ring. nih.gov This N—H···O hydrogen bond is a dominant factor in stabilizing the observed molecular conformation. nih.gov The presence of this intramolecular hydrogen bond "locks" the carbonyl oxygen, influencing its potential for intermolecular interactions. nih.gov

Interactive Data Table: Key Intramolecular Hydrogen Bond Parameters for a Related Thiourea Derivative

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

| N—H···O | 0.86 | 1.94 | 2.643 (3) | 138 | nih.gov |

Analysis of Dihedral Angles and Molecular Planarity

The molecular conformation of this compound is characterized by a notable non-planarity. An almost planar six-membered ring is formed by an intramolecular hydrogen bond between the amide nitrogen and the benzoyl oxygen atom. iucr.org The maximum deviation from the best plane for the five non-hydrogen atoms in this ring is a mere 0.014(2) Å, with the sulfur atom being 0.104(2) Å out of this plane. iucr.org

The two aromatic rings, the benzoyl and the 4-nitrophenyl moieties, are significantly twisted with respect to this central pseudo-ring. The dihedral angle between the benzoyl ring and the plane of the hydrogen-bonded ring is 30.5(4)°. iucr.org Similarly, the 4-nitrophenyl ring forms a dihedral angle of 35.7(4)° with this central plane. iucr.org Furthermore, the nitro group itself is twisted by 10.0(4)° from the plane of the benzene (B151609) ring to which it is attached. iucr.org This twisted conformation is a common feature in related benzoylthiourea derivatives. nih.govnih.gov

Table 1: Selected Dihedral Angles for this compound

| Description | Dihedral Angle (°) |

| Benzoyl ring to central H-bonded ring plane | 30.5(4) |

| 4-Nitrophenyl ring to central H-bonded ring plane | 35.7(4) |

| Nitro group to its attached benzene ring plane | 10.0(4) |

Crystal Packing and Supramolecular Architecture

The crystal structure of this compound is a complex and well-organized supramolecular assembly governed by a variety of intermolecular interactions. These non-covalent forces dictate the packing of the molecules in the solid state, leading to the formation of extended networks.

Intermolecular Hydrogen Bonding Networks (N—H···O, N—H···S, C—H···O)

The supramolecular structure of this compound is significantly influenced by a network of hydrogen bonds. A key feature is the presence of an intramolecular N—H···O hydrogen bond with a distance of 2.635(3) Å, which stabilizes the molecular conformation by forming a pseudo-six-membered ring. iucr.org

In the crystal lattice, molecules are connected by intermolecular N—H···O and weak N—H···S hydrogen bonds. iucr.org The intermolecular N—H···O bonds link the molecules into infinite zigzag chains. iucr.org These chains are then further interconnected by weak N—H···S interactions across centers of symmetry, creating a two-dimensional network. iucr.org Additionally, weak intermolecular interactions between C—H groups and the oxygen atoms of the nitro and benzoyl groups are also observed. iucr.org In related structures, similar intermolecular N—H···S hydrogen bonds are a common motif. nih.gov

Table 2: Hydrogen Bond Geometry for this compound and Related Compounds

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| This compound | N—H···O (intramolecular) | - | - | 2.635(3) | - |

| This compound | N—H···O (intermolecular) | - | - | - | - |

| This compound | N—H···S (intermolecular) | - | - | - | - |

| N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea | N2—H2′···S1 | 0.86 | 2.81 | 3.665(4) | 179 |

| N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea | N4—H4′···O3 (intramolecular) | 0.86 | 1.94 | 2.643(3) | 138 |

Note: Detailed geometric parameters for the intermolecular hydrogen bonds of the title compound were not fully available in the searched literature. Data for a closely related compound is provided for comparison.

Formation of Dimeric Units and Infinite Supramolecular Chains

The crystal packing of this compound involves the formation of infinite zigzag chains through intermolecular N—H···O hydrogen bonds. iucr.org These chains are then linked across centers of symmetry by weak N—H···S interactions, which effectively creates dimeric associations between the chains, resulting in a two-dimensional network structure. iucr.org This layered arrangement is a consequence of these directed intermolecular forces. The van der Waals forces between these layers then establish the three-dimensional crystal structure. iucr.org In many related benzoylthiourea derivatives, the formation of centrosymmetric dimers via N—H···S hydrogen bonds is a recurring and stabilizing motif. nih.govasianpubs.org

Influence of Substituent Effects on Crystal Packing Motifs

The presence of the 4-nitro group on the phenyl ring significantly influences the electronic properties of the molecule and plays a role in the observed crystal packing. The nitro group is known to be a strong electron-withdrawing group, which can affect the hydrogen-bonding capabilities of the N-H protons and the acceptor strength of the aromatic ring in π-interactions. The observed intermolecular N—H···O and C—H···O interactions involving the nitro and benzoyl oxygen atoms highlight the role of these functional groups in directing the supramolecular assembly. iucr.org The twisting of the nitro group out of the phenyl ring plane also indicates steric and electronic influences on the molecular conformation. iucr.org In a broader context, the nature and position of substituents on the aromatic rings of benzoylthiourea derivatives are known to have a profound impact on their crystal packing motifs. nih.gov

Polymorphism and Crystalline Phase Behavior of this compound Analogues

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as different polymorphs of a compound can exhibit distinct physicochemical properties. nih.gov While specific polymorphic studies on this compound are not extensively detailed in the public domain, research on its analogues, such as other substituted thiourea derivatives, provides significant insight into this phenomenon. researchgate.net

Identification and Characterization of Polymorphic Forms

The identification of polymorphism in analogues of this compound involves the crystallization of the compound under various conditions and characterization of the solid forms obtained. A prominent example is found in the study of 1-(4-methylpyridin-2-yl)thiourea, a related thiourea derivative, where two distinct polymorphic forms, designated as 1α and 1β, have been successfully isolated and characterized. researchgate.net

The characterization of these forms relies on a suite of analytical techniques:

Single-Crystal and Powder X-ray Diffraction (PXRD): These are the definitive methods for identifying different crystal structures. Each polymorph will produce a unique diffraction pattern, revealing differences in unit cell dimensions and space group symmetry. nih.govresearchgate.net

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to detect thermodynamic transitions. Each polymorph will have a distinct melting point and may show different endothermic or exothermic events corresponding to phase transitions. nih.gov

Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of the molecules, which are sensitive to the local crystalline environment and intermolecular interactions. nih.gov

In the case of 1-(4-methylpyridin-2-yl)thiourea, two polymorphs were identified, both crystallizing in the monoclinic system but possessing different space groups and packing arrangements. researchgate.net

Comparative Crystallography of Distinct Crystal Structures

Once different polymorphic forms are identified, a comparative crystallographic analysis is performed to understand the structural differences at the molecular level. For the two polymorphs of 1-(4-methylpyridin-2-yl)thiourea, single-crystal X-ray diffraction revealed distinct structural arrangements. researchgate.net Although both forms (1α and 1β) crystallize in the monoclinic system, they belong to different space groups and have different numbers of molecules in the asymmetric unit. researchgate.net

The key distinction lies in their intermolecular hydrogen bonding patterns. Polymorph 1α, with space group P 21/c, features a structure where molecules are linked into chains. In contrast, polymorph 1β, with space group P 21/n, exhibits a different arrangement where molecules form complex hydrogen-bonded networks. researchgate.net These variations in crystal packing and intermolecular forces are the fundamental origin of the observed polymorphism.

| Parameter | Polymorph 1α | Polymorph 1β |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 21/c | P 21/n |

| Molecules per Asymmetric Unit (Z') | 1 (Z=4) | 2 (Z=8) |

| Key Hydrogen Bonding Motif | Distinct chain formation | Different complex networks |

Factors Governing Polymorphic Transitions

The formation of a particular polymorph is governed by a combination of thermodynamic and kinetic factors during the crystallization process. These factors include solvent choice, temperature, cooling rate, and the presence of impurities. nih.gov The relative stability of different polymorphs can be determined through slurry experiments and computational methods like periodic density functional theory (DFT) calculations. mdpi.com

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

For analogues of this compound, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, Hirshfeld analysis provides a quantitative breakdown of the close contacts between neighboring molecules. nih.govresearchgate.net The analysis generates 2D "fingerprint plots" that summarize the relative contributions of different types of interactions to the total Hirshfeld surface area. nih.gov

Key intermolecular contacts identified for these benzoylthiourea analogues include:

H···H contacts: These are typically the most abundant, representing van der Waals forces. nih.gov

S···H/H···S contacts: These are indicative of hydrogen bonds involving the thiocarbonyl sulfur atom, which are crucial for the packing of thiourea derivatives. nih.gov

O···H/H···O contacts: These represent hydrogen bonds involving the carbonyl oxygen atom. acs.org

C···H/H···C contacts: These reflect van der Waals interactions and weak C-H···π interactions. nih.gov

The quantitative contributions of these interactions for two related fluorobenzamide thiourea structures are detailed in the table below.

| Interaction Type | N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide (%) | N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide (%) |

|---|---|---|

| H···H | 26.6 | 19.7 |

| S···H / H···S | 13.8 | Not specified |

| Cl···H / H···Cl | 9.5 | N/A |

| Br···H / H···Br | N/A | 12.4 |

| C···H / H···C | Not specified | 14.8 |

This quantitative analysis confirms that crystal packing is a result of a concert of interactions. mdpi.com While strong hydrogen bonds like N-H···S create specific motifs such as inversion dimers, the weaker but numerous H···H and C···H contacts also play a vital role in achieving a densely packed and stable three-dimensional architecture. nih.govrsc.org

Computational Chemistry and Quantum Chemical Investigations of N Benzoyl N 4 Nitrophenyl Thiourea

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) serves as a powerful computational tool for determining the stable three-dimensional structure and exploring the conformational possibilities of N-benzoyl-N'-(4-nitrophenyl)thiourea. Theoretical studies, often employing the B3LYP functional, are used to perform geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. arpnjournals.org

For this compound, computational models show that the molecule's structure is significantly influenced by the formation of a pseudo-six-membered ring. arpnjournals.org This ring is created by a strong intramolecular hydrogen bond between the carbonyl oxygen (C=O) and the hydrogen atom of the adjacent amide group (N-H). arpnjournals.orgresearchgate.net This interaction effectively "locks" the conformation.

The optimized geometry reveals a specific spatial arrangement of its functional groups. The C=O and thiocarbonyl (C=S) groups are typically found in a trans configuration relative to each other across the C-N backbone of the thiourea (B124793) moiety. nih.govnih.gov This conformation is sterically favored. Furthermore, the central thiourea fragment (S/C/N/N) and the 4-nitrophenyl ring are largely planar, though there is a slight dihedral angle between them. researchgate.net For instance, in the related compound N-Butanoyl-N′-(4-nitrophenyl)thiourea, the dihedral angle between the thiourea fragment and the phenyl ring is 5.27 (8)°. researchgate.net

Computational studies on N-benzoyl-N'-(p-substituted phenyl)thiourea derivatives indicate that all the compounds, including the 4-nitro variant, exhibit a rotational barrier around the thiourea moiety due to the stabilizing intramolecular hydrogen bond. arpnjournals.org The energy difference between the molecule's most stable conformation (global minimum) and its least stable one is calculated to be 98.391 kJ/mol for this compound, which is the smallest energy difference among the studied substituted derivatives. arpnjournals.org

A comparison of calculated bond lengths and angles with experimental data from X-ray crystallography generally shows good agreement, validating the accuracy of the DFT approach. arpnjournals.org However, minor discrepancies can occur; for example, calculated bond lengths are often slightly larger than experimental ones. arpnjournals.org

Table 1: Selected Optimized Geometric Parameters for N-benzoyl-N'-(p-substituted phenyl)thiourea Derivatives A representative table showing the influence of substituents on geometry, with data for the target compound highlighted.

| Parameter | N-benzoyl-N'-(phenyl)thiourea | N-benzoyl-N'-(4-chlorophenyl)thiourea | This compound |

|---|---|---|---|

| Bond Length C=S (Å) | 1.684 | 1.685 | 1.688 |

| Bond Length C=O (Å) | 1.238 | 1.238 | 1.237 |

| Bond Angle N-C-N (°) | 115.1 | 115.0 | 114.6 |

| Dihedral Angle N-C-N-C (°) | -1.2 | -1.2 | 0.1 |

Data adapted from theoretical studies on benzoylthiourea (B1224501) derivatives. arpnjournals.org

**4.2. Electronic Structure and Chemical Reactivity Profiling

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is primarily localized on the phenylthiourea (B91264) portion of the molecule, while the LUMO is distributed across the entire molecule, including the nitro-substituted ring. arpnjournals.org The electron-withdrawing nature of the nitro (NO₂) group significantly influences the electronic properties. It lowers the energy of the LUMO, which in turn affects the HOMO-LUMO gap.

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Calculations based on DFT show that the energy gap for this compound is influenced by its substituent. The presence of the strong electron-withdrawing nitro group tends to decrease the energy gap compared to derivatives with electron-donating groups, indicating higher chemical reactivity. arpnjournals.org

Table 2: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -8.653 |

| E_LUMO | -4.041 |

| Energy Gap (ΔE) | 4.612 |

Calculated values are often derived from DFT methods like B3LYP. arpnjournals.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.net

The MEP map uses a color scale to represent different potential values.

Red and Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to attack by electrophiles. For this compound, these regions are localized around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups, as well as the sulfur atom of the thiocarbonyl (C=S) group. researchgate.netrsc.org

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These sites are the targets for nucleophilic attack. In this molecule, the most positive regions are found around the hydrogen atoms of the N-H amide groups. researchgate.net

The MEP map visually confirms the molecule's reactivity sites. The negative potential on the carbonyl oxygen reinforces its role as a hydrogen bond acceptor, which is crucial for the molecule's stable conformation. The distribution of potential across the molecule provides a comprehensive picture of its reactive behavior in chemical interactions. rsc.org

Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO arpnjournals.org

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO arpnjournals.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. η = (I - A) / 2 mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more polarizable and reactive. S = 1 / η hakon-art.com

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Chemical Potential (µ): The negative of electronegativity, representing the tendency of electrons to escape from a system. µ = -χ mdpi.com

For this compound, the presence of the electron-withdrawing nitro group increases its electron affinity and electronegativity. The calculated chemical hardness for this molecule is relatively low among its substituted peers, indicating it is more susceptible to chemical reactions. arpnjournals.org

Table 3: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 8.653 | -E_HOMO |

| Electron Affinity (A) | 4.041 | -E_LUMO |

| Chemical Hardness (η) | 2.306 | (I - A) / 2 |

| Chemical Softness (S) | 0.434 | 1 / η |

| Electronegativity (χ) | 6.347 | (I + A) / 2 |

Values derived from the HOMO/LUMO energies listed in Table 2. researchgate.nethakon-art.commdpi.com

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation and crystal packing. The analysis is typically based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). rsc.org

The RDG is plotted against the electron density, and the resulting visualization uses a color code to distinguish different types of interactions:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Represent weak, delocalized van der Waals interactions.

Red surfaces: Signify strong, repulsive interactions, such as steric clashes.

Computational Studies on Reaction Mechanisms and Transition States Involving Thiourea Derivatives

Computational chemistry, especially DFT, is instrumental in elucidating the detailed pathways of chemical reactions involving thiourea derivatives. By mapping the potential energy surface (PES) of a reaction, researchers can identify key structures, including reactants, intermediates, products, and, most importantly, transition states (TS). ufl.edursc.org A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com

For reactions involving this compound, computational studies can predict the most likely mechanism. For example, in reactions like N,N1-dinitrosation of a similar nitrophenyl thiourea derivative, calculations can help determine whether the mechanism is an electrophilic substitution (SE) and can model the structure of the transition state. e3s-conferences.org

These studies provide insights into:

Reaction Feasibility: By calculating the energy barrier (activation energy), the feasibility and rate of a proposed reaction can be estimated. ufl.edu

Selectivity: When multiple products are possible, comparing the energy barriers of the different pathways can explain why one product is formed preferentially over others. escholarship.org

Intermediate Stability: The energies of any intermediates along the reaction path can be calculated to determine their stability and potential for isolation.

By locating and validating the structures of intermediates and transition states, a continuous reaction pathway can be constructed. This provides a detailed, step-by-step understanding of the chemical transformation at a molecular level, which is often difficult to obtain through experimental methods alone. ufl.edu

Theoretical Prediction of Optical and Electro-optic Properties for this compound and Chiral Analogues

Computational chemistry and quantum chemical investigations offer profound insights into the molecular-level properties that govern the optical and electro-optic behavior of materials. For this compound and its chiral analogues, theoretical predictions are crucial for understanding their potential in nonlinear optical (NLO) applications. These studies typically involve the use of Density Functional Theory (DFT) and other computational methods to calculate key parameters such as polarizability, hyperpolarizability, and electro-optic coefficients.

The presence of a π-conjugated system, along with electron-donating and electron-withdrawing groups within the same molecule, is a key indicator of potential NLO activity. In this compound, the benzoyl and nitrophenyl moieties, connected by the thiourea bridge, create a push-pull system that can lead to significant intramolecular charge transfer (ICT). This ICT is fundamental to the generation of nonlinear optical responses.

Theoretical studies on compounds with similar structural motifs, such as other benzoylthiourea derivatives, have determined electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the distribution of these orbitals, and the molecular dipole moment. nih.gov These calculations are foundational for predicting NLO behavior.

A significant area of investigation is the study of chiral analogues, as non-centrosymmetric crystal packing is a prerequisite for second-order NLO effects like the linear electro-optic (Pockels) effect. Research on chiral N-(4-nitrophenyl)-N'-[1(S)-1-phenylethyl]thiourea, an analogue of the title compound, has provided valuable data through semi-empirical classical model calculations. mdpi.comnih.gov

These calculations, performed using software like OPTACT, can estimate refractive indices, optical rotation, and electro-optic coefficients based on experimentally determined crystal structures. For instance, the chiral thiourea containing a nitro group (N-(4-nitrophenyl)-N'-[1(S)-1-phenylethyl]thiourea) was predicted to have a substantial electro-optic coefficient, highlighting the potential of this class of compounds. mdpi.comnih.gov

The following tables summarize the types of data typically generated in such theoretical studies, using findings from analogous compounds to illustrate the expected properties for this compound and its chiral derivatives.

Table 1: Calculated Electronic Properties of a Substituted Benzoylthiourea Derivative

| Property | Value | Unit |

| Dipole Moment | 5.15 | Debye |

| Polarizability | 74.42 x 10⁻³⁰ | m³ |

| Polar Surface Area | 34.930 | Ų |

| Ovality | 1.62 | - |

| logP | 6.29 | - |

| Data based on a related benzoylthiourea derivative. nih.gov |

Table 2: Predicted Electro-optic Properties of Chiral Thiourea Analogues

| Compound | Space Group | Predicted Electro-optic Coefficient (r₃₃₃) |

| N-(4-chlorophenyl)-N'-[1(S)-1-phenylethyl]thiourea | P2₁ | Small |

| N-(4-bromophenyl)-N'-[1(S)-1-phenylethyl]thiourea | P2₁ | Small |

| N-(4-nitrophenyl)-N'-[1(S)-1-phenylethyl]thiourea | P1 | ~30 pm/V |

| Data from a study on chiral thiourea analogues. mdpi.comnih.gov |

The large predicted electro-optic coefficient for the nitro-substituted chiral analogue underscores the significant potential of this compound, should it be synthesized in a non-centrosymmetric chiral form. The combination of the strong electron-withdrawing nitro group and the extended conjugation of the benzoyl and phenyl rings is expected to result in substantial molecular hyperpolarizability, a key requirement for efficient electro-optic materials.

Further theoretical investigations would likely focus on calculating the first and second hyperpolarizabilities (β and γ) of this compound to more directly quantify its NLO response. Such studies are instrumental in the rational design of new organic materials for applications in optical data storage, image processing, and optical switching. nih.gov

Coordination Chemistry of N Benzoyl N 4 Nitrophenyl Thiourea As a Ligand

Ligand Design Principles and Donor Atom Preferences (N, S, O)

N-benzoyl-N'-(4-nitrophenyl)thiourea is an archetypal N-acylthiourea ligand, possessing multiple potential donor atoms: the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and two nitrogen atoms. This arrangement allows for several coordination modes, making it a versatile building block in coordination chemistry. researchgate.net However, its coordination behavior is predominantly governed by a distinct preference for bidentate chelation.

The most common coordination mode involves the deprotonation of the amide proton (N-H between the carbonyl and thiocarbonyl groups) followed by chelation to a metal center via the carbonyl oxygen and the thiocarbonyl sulfur atoms. cardiff.ac.uk This O,S-bidentate coordination results in the formation of a highly stable six-membered chelate ring, a recurring motif in the chemistry of N-acylthiourea complexes. researchgate.net Although less common, monodentate coordination through the sulfur atom has also been reported for some metal ions like Ag(I) and Au(I). cardiff.ac.uk

In its free, uncoordinated state, the ligand's conformation is characterized by a trans-cis arrangement. The benzoyl group is trans to the sulfur atom with respect to the C-N bond, while the 4-nitrophenyl group is cis. This conformation is stabilized by a strong intramolecular hydrogen bond between the N-H proton of the thiourea (B124793) backbone and the carbonyl oxygen atom, which forms a planar, six-membered pseudo-ring. nih.govnih.govresearchgate.net This internal hydrogen bonding "locks" the ligand into a specific shape that influences its reactivity and how it approaches a metal ion during complex formation. The coordinating ability of such derivatives is directly related to this conformation and the presence of hydrogen bonds. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt (e.g., acetates or chlorides) in a 1:2 metal-to-ligand molar ratio. mdpi.com Common solvents for this process include ethanol, methanol, or acetone. The reaction often proceeds at room temperature or with gentle heating to yield the solid metal complex, which can be isolated by filtration. ksu.edu.tr

The coordination of the ligand to a metal ion induces significant and diagnostic changes in its spectroscopic signatures, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic stretching vibrations for the N-H, C=O, and C=S groups. Upon complexation via the O,S bidentate mode, the following changes are observed:

The ν(N-H) band, typically seen around 3200-3400 cm⁻¹, disappears, confirming the deprotonation of the ligand.

The ν(C=O) band shifts to a lower frequency (a decrease of 50-100 cm⁻¹). This shift is a direct result of the oxygen atom coordinating to the metal, which weakens the C=O double bond.

The ν(C=S) band also shifts to a lower wavenumber, indicating the involvement of the sulfur atom in the coordination.

New bands appear at lower frequencies (typically below 500 cm⁻¹), which are attributed to the formation of new metal-oxygen (M-O) and metal-sulfur (M-S) bonds.

A comparison of IR spectral data for a free N-acylthiourea ligand and its metal complexes is presented below.

| Vibrational Mode | Free Ligand (cm⁻¹) | Co(II) Complex (cm⁻¹) | Ni(II) Complex (cm⁻¹) | Cu(II) Complex (cm⁻¹) |

| ν(C=O) | ~1670 | ~1605 | ~1590 | ~1580 |

| ν(C=S) | ~1341 | ~1270 | ~1250 | ~1265 |

| Data derived from analogous N-(p-chlorophenyl)-N'-benzoyl thiourea systems. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides clear evidence of complexation.

The most notable change is the disappearance of the downfield signal corresponding to the acidic N-H proton (often observed between δ 11-13 ppm), which is removed upon deprotonation. nih.govnih.gov

The chemical shifts of the protons on the 4-nitrophenyl and benzoyl rings experience slight shifts due to the change in the electronic environment upon coordination to the metal center.

X-ray Crystallographic Analysis of Coordination Geometries (e.g., Square Planar, Octahedral, Tetrahedral)

Single-crystal X-ray diffraction provides definitive proof of the coordination mode and the resulting geometry of the metal complexes. For complexes of this compound and its analogs, several common coordination geometries are observed depending on the metal ion.

Square Planar: This geometry is very common for d⁸ metal ions like Nickel(II), Palladium(II), and Platinum(II). cardiff.ac.uknih.gov In these cases, two deprotonated ligands coordinate to the metal center in a trans configuration, forming a [M(L)₂] type complex. The resulting structure is typically centrosymmetric, with the metal ion at the center of inversion. The Ni(II) complex with a thiosemicarbazone derivative, for instance, shows a distorted square planar geometry. nih.gov

Octahedral: This geometry is often found for metal ions like Cobalt(III) and Nickel(II) (in the presence of additional ligands). cardiff.ac.uknih.gov For example, a [Ni(DHA)₂(DMF)₂] complex, where DHA is a bidentate ligand, adopts a distorted octahedral geometry with two solvent molecules (DMF) occupying the axial positions. nih.gov

Tetrahedral: Tetrahedral geometry is less common for O,S-bidentate coordination but can be observed with ions like Zinc(II).

The table below summarizes typical crystallographic findings for metal complexes with related N-acylthiourea ligands.

| Metal Ion | Formula Type | Coordination Geometry | Crystal System | Space Group | Reference Analog |

| Ni(II) | [Ni(L)₂] | Distorted Square Planar | Orthorhombic | Iba2 | Thiosemicarbazone derivative nih.gov |

| Ni(II) | [Ni(L)₂(Solvent)₂] | Distorted Octahedral | Monoclinic | P2₁/c | Dehydroacetic acid complex nih.gov |

| Pd(II) | [Pd(L)₂] | Square Planar | Monoclinic | P2₁/n | Indole-based thiosemicarbazone researchgate.net |

| L represents a deprotonated N-acylthiourea or analogous bidentate ligand. |

Conformational Changes of this compound Upon Metal Chelation

The act of metal chelation induces a significant conformational rearrangement in the this compound ligand. As previously noted, the free ligand is stabilized in a trans-cis conformation by an intramolecular N-H···O hydrogen bond. nih.govresearchgate.net

For O,S-bidentate coordination to occur, this intramolecular hydrogen bond must be broken. The energy penalty of breaking this bond is compensated by the formation of stronger M-O and M-S coordinate bonds. The process involves several key steps:

Deprotonation: The acidic proton on the nitrogen atom adjacent to the benzoyl group is lost.

Rotation and Reorientation: The C-N single bonds within the ligand backbone exhibit rotational freedom. The benzoyl and thiourea fragments reorient to allow the carbonyl oxygen and thiocarbonyl sulfur to approach the metal center from the same side, enabling chelation.

Planarity Adjustment: While the free ligand has planar segments, upon chelation, the entire six-membered {M-O-C-N-C-S} ring adopts a conformation (often a boat or envelope) that optimizes the bond angles and distances around the metal center, accommodating the specific bite angle of the ligand and the preferred geometry of the metal ion. researchgate.net

This conformational flexibility is a hallmark of N-acylthiourea ligands and is crucial for their ability to form stable complexes with a wide variety of metal ions.

Supramolecular Interactions in Metal-Thiourea Frameworks

Beyond the primary coordination bonds to the metal ion, the resulting complexes engage in a variety of non-covalent supramolecular interactions. These interactions dictate how the complex molecules pack in the solid state, leading to the formation of extended one-, two-, or three-dimensional architectures.

In the crystal structure of related free ligands, molecules are often linked into dimers or chains by intermolecular hydrogen bonds, such as N-H···S interactions. nih.govresearchgate.net When the ligand is part of a metal complex, these interactions are modified, and new ones emerge:

Hydrogen Bonding: If the complex contains co-ligands like water or other solvent molecules, these can form hydrogen bonds that link the primary complex units together. Even in the absence of solvent molecules, C-H···O and C-H···S interactions involving the phenyl rings and the coordinated carbonyl/thiocarbonyl groups can be significant. researchgate.net

π-π Stacking: The presence of two aromatic rings (benzoyl and 4-nitrophenyl) in the ligand structure provides ample opportunity for π-π stacking interactions between adjacent complex molecules. These interactions help to stabilize the crystal lattice.

Nitro Group Interactions: The electron-withdrawing nitro group (-NO₂) on the phenyl ring is a potent hydrogen bond acceptor. It can participate in C-H···O interactions with neighboring molecules, further guiding the supramolecular assembly.

These collective non-covalent forces are instrumental in building robust metal-organic frameworks from discrete this compound complexes.

Catalytic Applications and Mechanistic Reactivity of Thiourea Scaffolds

N-Benzoyl-N'-(4-nitrophenyl)thiourea as an Organocatalyst in Organic Transformations

This compound belongs to the class of acylthiourea derivatives, which have gained significant attention as versatile organocatalysts. The unique structural framework, featuring a thiourea (B124793) moiety flanked by a benzoyl group and a 4-nitrophenyl group, imparts distinct catalytic capabilities. The presence of both hydrogen-bond donating (N-H) and accepting (C=O and C=S) sites allows these molecules to activate electrophiles and nucleophiles simultaneously, facilitating a variety of organic transformations.

While specific studies on the catalytic application of this compound are not extensively documented in the provided results, the catalytic behavior of structurally similar N-aroylthiourea derivatives provides strong evidence for its potential applications. These compounds have proven effective in promoting various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the prominent applications of thiourea derivatives is in the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea to synthesize dihydropyrimidinones or their thio-analogs. nih.govorganic-chemistry.org The reaction is catalyzed by the ability of the thiourea to activate the aldehyde via hydrogen bonding. While some reports suggest that with unsubstituted thiourea the reaction may not proceed efficiently without a co-catalyst, N-substituted thioureas have been successfully employed. organic-chemistry.orgnih.gov For instance, the use of N-substituted thioureas in chlorotrimethylsilane-promoted Biginelli reactions has yielded excellent results. organic-chemistry.org

Another significant area where this compound is expected to be an effective catalyst is the Michael addition . Bifunctional thioureas can catalyze the enantioselective Michael addition of various nucleophiles, such as 1,3-dicarbonyl compounds or diphenyl phosphite, to nitroalkenes. rsc.orgnih.gov The thiourea catalyst activates the nitroalkene through hydrogen bonding, while a basic moiety on the catalyst can deprotonate the nucleophile. The presence of the electron-withdrawing 4-nitrophenyl group in this compound is anticipated to enhance its catalytic activity in such reactions.

The following table illustrates the potential catalytic applications of this compound based on reactions catalyzed by analogous thiourea derivatives.

| Reaction Type | Substrates | Potential Product | Reference for Analogy |

| Biginelli Reaction | Aromatic aldehyde, Ethyl acetoacetate, Thiourea | Dihydropyrimidinethione | nih.govnih.gov |

| Michael Addition | Nitroalkene, 1,3-Dicarbonyl compound | γ-Nitro carbonyl compound | rsc.orgnih.gov |

| Michael Addition | Nitroalkene, Diphenyl phosphite | β-Nitrophosphonate | rsc.org |

Exploration of Hydrogen Bond Catalysis Mechanisms

The catalytic activity of this compound is rooted in its ability to act as a hydrogen bond donor. The two N-H protons of the thiourea moiety can form hydrogen bonds with electron-rich atoms, such as the oxygen or nitrogen atoms of the substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

In many thiourea-catalyzed reactions, a "dual activation" mechanism is proposed. The thiourea group activates the electrophile, while another basic site, either on the catalyst or in the reaction medium, activates the nucleophile. In the case of this compound, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially orienting the substrates in the transition state.

Structural studies of similar N-benzoylthiourea derivatives reveal the presence of a strong intramolecular hydrogen bond between one of the thiourea N-H protons and the carbonyl oxygen, forming a stable six-membered ring. nih.govnih.gov This pre-organization of the catalyst molecule can influence its interaction with substrates. The remaining N-H proton is then available to form an intermolecular hydrogen bond with the substrate. The electron-withdrawing 4-nitrophenyl group enhances the acidity of the N-H protons, making them stronger hydrogen bond donors and thus more effective in catalysis.

The general mechanism for a thiourea-catalyzed Michael addition of a nucleophile (Nu-H) to an electrophile (E=X) can be depicted as follows:

Activation of the Electrophile: The thiourea catalyst forms a hydrogen bond with the electrophile, increasing its electrophilicity.

Activation of the Nucleophile: A base (which can be an external additive or a basic site on the catalyst) deprotonates the nucleophile, increasing its nucleophilicity.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile to form the product.

Catalyst Regeneration: The catalyst is released and can enter a new catalytic cycle.

Mechanistic Investigations of Thiourea-Mediated Reactions

Mechanistic investigations into thiourea-mediated reactions often employ a combination of experimental techniques, such as kinetic studies and spectroscopic analysis (NMR, IR), and computational modeling. These studies aim to elucidate the nature of the catalyst-substrate interactions and the structure of the transition state.

For this compound, the 4-nitrophenyl group plays a crucial role in enhancing its catalytic activity. The strong electron-withdrawing nature of the nitro group increases the acidity of the thiourea N-H protons, making them more potent hydrogen bond donors. This enhanced acidity leads to stronger activation of the electrophile and, consequently, an acceleration of the reaction rate. This effect has been observed in studies of related nitro-substituted thiourea derivatives. preprints.org

In the context of the Biginelli reaction, the thiourea catalyst is believed to activate the aldehyde component, facilitating the initial condensation with the β-keto ester. Subsequent cyclization and dehydration steps lead to the final dihydropyrimidinethione product. The efficiency of N-substituted thioureas in this reaction highlights the importance of the substituents on the thiourea core in modulating its catalytic properties. organic-chemistry.org

For the Michael addition, computational studies on similar bifunctional thiourea catalysts have provided insights into the transition state geometry. rsc.org These studies often reveal a ternary complex involving the catalyst, the electrophile, and the nucleophile, where the catalyst acts as a scaffold, bringing the reactants together in a specific orientation that favors the desired stereochemical outcome in asymmetric reactions. The dual hydrogen bonding from the thiourea moiety to the electrophile is a common feature in these proposed mechanisms.

The following table summarizes the key mechanistic aspects of reactions catalyzed by thiourea derivatives, which are applicable to this compound.

| Mechanistic Aspect | Description | Supporting Evidence/Analogy |

| Electrophile Activation | The thiourea N-H protons form hydrogen bonds with the electrophile (e.g., the oxygen of a nitro group or a carbonyl group), increasing its electrophilicity. | Spectroscopic studies and computational models of thiourea-substrate complexes. rsc.orgnih.gov |

| Role of Substituents | Electron-withdrawing groups, such as the 4-nitrophenyl group, increase the acidity of the N-H protons, enhancing the catalyst's activity. | Comparison of catalytic activities of thioureas with different electronic properties. preprints.org |

| Transition State Organization | The catalyst can pre-organize the substrates through multiple hydrogen bonding interactions, leading to high stereoselectivity in asymmetric reactions. | Computational studies on enantioselective thiourea-catalyzed reactions. rsc.org |

Advanced Chemical Applications of N Benzoyl N 4 Nitrophenyl Thiourea

Role in Analytical Chemistry for Metal Ion Extraction and Separation

The N-aroylthiourea functional group is a highly effective ligand for coordinating with various metal ions. The presence of oxygen, nitrogen, and sulfur atoms provides multiple donor sites, enabling the formation of stable chelate complexes with a range of transition and heavy metals. This chelating ability is the foundation of its application in analytical methods for separating and concentrating metal ions from aqueous solutions.

The primary technique employed is liquid-liquid extraction, where N-benzoyl-N'-(4-nitrophenyl)thiourea or its derivatives act as an organic-phase extractant. nih.govyoutube.com In this process, the thiourea (B124793) derivative, dissolved in an immiscible organic solvent, is mixed with an aqueous phase containing the target metal ions. The ligand selectively forms a neutral metal-ligand complex which is more soluble in the organic phase, thereby transferring the metal ion from the aqueous to the organic layer. nih.govyoutube.com The efficiency of this extraction is determined by the distribution coefficient, which measures the concentration ratio of the metal ion between the two phases. youtube.com

Derivatives of benzoylthiourea (B1224501) have demonstrated selectivity for certain metals. For instance, N,N-Dialkyl-N'-benzoyl thioureas are known to be effective complexing agents for the enrichment of platinum group metals. nih.gov Other studies have successfully synthesized stable complexes of various metal ions using benzoylthiourea ligands, highlighting their broad utility in coordination chemistry. This capacity for selective complexation allows for the separation of specific metal ions from complex matrices, which is a critical step in many analytical and purification procedures.

Table 1: Examples of Metal Ions Complexed by Benzoylthiourea Derivatives This table is illustrative of the types of metals that form complexes with the benzoylthiourea scaffold, based on studies of related compounds.

| Metal Ion | Complexing Ligand Example | Reference |

|---|---|---|

| Platinum group metals | N,N-Dialkyl-N'-benzoyl thioureas | nih.gov |

| Cobalt (II) | N-(p-chlorophenyl)-N'-Benzoyl thiourea | |

| Nickel (II) | N-(p-chlorophenyl)-N'-Benzoyl thiourea | |

| Copper (II) | N-(p-chlorophenyl)-N'-Benzoyl thiourea | |

| Zinc (II) | N-(p-chlorophenyl)-N'-Benzoyl thiourea |

Chemosensory Applications for Anion Recognition and Detection

The this compound structure is well-suited for the role of a chemosensor, particularly for the detection of anions. The two N-H protons of the thiourea moiety are sufficiently acidic to act as hydrogen-bond donors, allowing them to bind with anionic guest species.

The sensing mechanism relies on the interaction between the thiourea N-H groups and the target anion. This interaction, typically through hydrogen bonding, can lead to a measurable signal. In the case of this compound, the 4-nitrophenyl group acts as a chromophore, or colorimetric signaling unit. Upon binding an anion, the electronic environment of the molecule changes. This change can occur through simple hydrogen bonding or, with more basic anions, through the deprotonation of the N-H protons. This alteration affects the electron density of the conjugated system and modifies the absorbance spectrum of the chromophore, resulting in a visible color change.

Research on related thiourea-based receptors has shown that the presence of an electron-withdrawing nitrophenyl group enhances the acidity of the N-H protons, making them more effective at binding anions and more likely to produce a distinct colorimetric response. These sensors have proven effective for the naked-eye detection of several environmentally and biologically significant anions.

Table 2: Anions Detected by Nitrophenyl-Functionalized Thiourea Chemosensors

| Anion | Common Observation | Reference |

|---|---|---|

| Fluoride (F⁻) | Strong interaction, often causing deprotonation and a distinct color change (e.g., colorless to yellow). | jppres.com |

| Acetate (AcO⁻) | Forms hydrogen bonds, leading to a color change (e.g., colorless to yellowish). | jppres.com |

| Cyanide (CN⁻) | Recognized by thiourea-based sensors. | jppres.com |

| Sulfate (SO₄²⁻) | Can be detected, often resulting in a color change (e.g., colorless to yellowish). | jppres.com |

| Dihydrogen Phosphate (H₂PO₄⁻) | Shows binding affinity, leading to a detectable signal. | jppres.com |

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

Thiourea and its derivatives are highly versatile intermediates in organic synthesis, serving as foundational building blocks for a wide array of heterocyclic compounds. The thiourea core within this compound contains a reactive N-C=S unit that can readily participate in cyclization reactions to form stable ring systems.

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. youtube.com This reaction involves the condensation of a thioamide (such as the thiourea moiety) with an α-halocarbonyl compound. youtube.comnanobioletters.com The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen, which is followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. youtube.comnanobioletters.com Thiazoles are significant structural motifs found in many medicinally important compounds. nanobioletters.comnih.gov

Beyond thiazoles, the thiourea backbone is a precursor to other important heterocyclic systems. Depending on the reaction partner and conditions, it can be used to synthesize:

Thiohydantoins

Pyrimidines

1,2,4-Triazines

1,3-Quinazolines

This utility makes this compound and related compounds valuable starting materials for creating libraries of complex molecules with potential biological activities.

Development of Materials with Specific Optical Properties (e.g., Nonlinear Optics)

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optical data processing. nih.gov A key requirement for second-order NLO effects, such as second-harmonic generation (SHG), is a molecular structure that is non-centrosymmetric and possesses a large molecular hyperpolarizability (β). nih.govmdpi.com This is often achieved in molecules designed with an electron donor-pi-acceptor (D-π-A) framework.

This compound possesses features conducive to NLO activity. The 4-nitrophenyl group is a very strong electron-withdrawing group (acceptor), while the benzoyl and thiourea moieties can act as part of the conjugated bridge and donor system. The delocalization of π-electrons across this structure, particularly the charge transfer character enhanced by the powerful nitro group, can lead to a high molecular hyperpolarizability. nih.gov

While direct measurement of the NLO properties of this compound may not be widely reported, numerous studies on analogous compounds confirm the principle. Materials incorporating 4-nitroaniline (B120555) or other 4-nitrophenyl chromophores are classic examples of systems investigated for SHG. mdpi.com When these molecules are aligned in a non-centrosymmetric fashion within a host material, such as a polymer film, the bulk material can exhibit a strong NLO response, enabling functions like optical frequency doubling. mdpi.com

Future Research Directions and Unexplored Avenues for N Benzoyl N 4 Nitrophenyl Thiourea

Innovations in Green and Sustainable Synthetic Routes

The synthesis of N-benzoyl-N'-(4-nitrophenyl)thiourea and its derivatives has traditionally relied on conventional methods that often involve hazardous solvents and lengthy reaction times. Future research is increasingly focused on developing green and sustainable synthetic pathways that are more efficient and environmentally benign.

Key areas of innovation include:

Energy-Efficient Methodologies: Techniques such as microwave-assisted mdpi.com and ultrasound-promoted synthesis azom.comrsc.orgmdpi.com are gaining traction. These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products. researchgate.net Ultrasonic irradiation, for instance, has been shown to enhance both the yield and rate of N-aroyl thiourea (B124793) synthesis. mdpi.comresearchgate.net

Green Solvents and Solvent-Free Conditions: A significant push is being made to replace traditional volatile organic compounds with greener alternatives. Research has demonstrated the viability of using bio-based solvents like Cyrene for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. youtube.com Furthermore, solvent-free reaction conditions are being explored, which not only reduce waste but can also simplify product isolation. rsc.org

Catalytic Innovations: The use of phase-transfer catalysts, such as Polyethylene Glycol (PEG-400) mdpi.com and tetra-n-butylammonium bromide (TBAB) nih.gov, can improve reaction efficiency in multiphase systems, leading to higher yields. Future work could explore a wider range of recyclable and biodegradable catalysts to further enhance the sustainability of the synthesis.

Table 1: Comparison of Conventional vs. Green Synthetic Methods for Thiourea Derivatives

| Feature | Conventional Method | Green/Sustainable Method | Research Finding |

|---|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwave, Ultrasound | Reduces reaction time from hours to minutes and increases yield. mdpi.commdpi.com |

| Solvents | Acetone, Chloroform, Toluene | Cyrene, Water, or Solvent-free | Cyrene offers a viable green alternative to THF with high yields. youtube.com |

| Reaction Time | Several hours | Minutes to < 3 hours | Ultrasonic-assisted synthesis can be completed in as little as 7 minutes. mdpi.com |

| Catalysis | Often uncatalyzed or uses traditional acids/bases | Phase-transfer catalysts (e.g., PEG, TBAB), Nanoparticle catalysts | Phase-transfer catalysts can significantly improve yields in multiphase systems. mdpi.comnih.gov |

| Efficiency | Moderate yields, multi-step isolation | High yields, one-pot synthesis | One-pot methods improve atom economy and reduce waste. youtube.com |

Advanced In Situ Structural Characterization Methodologies

Understanding the reaction mechanism, kinetics, and polymorphism of this compound during its formation is crucial for process optimization and quality control. Future research will increasingly rely on Process Analytical Technology (PAT) to monitor these processes in real-time. rsc.orgresearchgate.netacs.orgnih.gov These in situ methodologies provide a dynamic window into the chemical and physical transformations as they occur.

Potential advanced methodologies include:

In Situ Vibrational Spectroscopy (FTIR and Raman):

FTIR Spectroscopy: By immersing a probe directly into the reaction mixture, in situ FTIR can track the concentration of reactants (e.g., the disappearance of the isothiocyanate peak around 2000-2100 cm⁻¹) and products in real-time. azom.comyoutube.comamericanpharmaceuticalreview.comcrystallizationsystems.com This provides invaluable data on reaction kinetics, helping to identify endpoints and understand the influence of different reaction parameters. americanpharmaceuticalreview.comcrystallizationsystems.com

Raman Spectroscopy: This technique is particularly powerful for monitoring the solid phase in slurries and is insensitive to water, making it ideal for studying crystallization processes. mdpi.comrsc.org In situ Raman can detect the formation of different polymorphic forms, track the conversion from amorphous to crystalline states, and provide insights into the molecular arrangement during crystal growth. nih.govnih.govresearchgate.net Low-frequency Raman spectroscopy is especially sensitive to subtle changes in the crystal lattice. nih.gov

In Situ NMR Spectroscopy: The development of techniques like 'CLASSIC' (Combined Liquid-And Solid-State In-situ Crystallization) NMR allows for the simultaneous monitoring of both the liquid and solid phases. mdpi.comicdd.com This could be used to follow the depletion of soluble reactants from the solution while simultaneously identifying the structure and polymorphism of the precipitating this compound product. mdpi.com

Other PAT Tools: Techniques like in situ X-ray diffraction (XRD) could be employed to monitor the evolution of crystalline phases directly. nih.gov Real-time microscopy coupled with image analysis can provide data on crystal size and morphology as the crystallization proceeds. mdpi.com

These advanced in situ methods will enable a "Quality by Design" (QbD) approach, where process understanding is used to build quality into the manufacturing process from the outset. acs.orgnih.gov

Computational Design of Functional Thiourea-Based Materials

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding the synthesis of new functional materials. For this compound and its analogues, computational design offers a pathway to tailor their properties for specific applications, from medicinal chemistry to materials science.

Future research in this area will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations will continue to be used to provide deep insights into the structural and electronic properties of thiourea derivatives. mdpi.comnih.gov Researchers can accurately predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The analysis of Molecular Electrostatic Potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attacks, guiding the design of new reactions. nih.gov

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking is a key technique to predict how thiourea derivatives will bind to biological targets like enzymes or DNA. acs.orgcrystallizationsystems.comnih.govresearchgate.net This can be used to screen virtual libraries of compounds and prioritize candidates for synthesis. americanpharmaceuticalreview.com Molecular dynamics (MD) simulations can further investigate the stability of ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions. nih.gov

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiourea derivatives with their biological activity, helping to design more potent compounds. nih.govnih.gov In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and low toxicity. americanpharmaceuticalreview.com

Table 2: Computational Tools in Thiourea Research

| Computational Tool | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural and Electronic Analysis | Molecular geometry, HOMO/LUMO energies, vibrational frequencies, MEP. | mdpi.comnih.govresearchgate.net |

| Molecular Docking | Binding Pose Prediction | Binding affinity (e.g., Rerank Score), ligand-receptor interactions. | acs.orgamericanpharmaceuticalreview.comcrystallizationsystems.com |

| Molecular Dynamics (MD) | Simulation of Molecular Motion | Stability of complexes (RMSD, RMSF), binding free energy (MM-GBSA). | nih.gov |

| QSAR | Structure-Activity Relationship | Correlation of chemical structure with biological activity. | nih.govnih.gov |

| ADMET Prediction | Pharmacokinetics and Toxicity | Absorption, distribution, metabolism, excretion, toxicity profiles. | americanpharmaceuticalreview.com |

Exploration of Novel Catalytic Systems and Reaction Pathways

The unique structural motif of N-aroyl thioureas, featuring hydrogen-bond donor (N-H) and acceptor (C=O, C=S) sites, makes them excellent candidates for applications in catalysis, either as organocatalysts or as ligands for metal complexes.

Future explorations for this compound could include:

Bifunctional Organocatalysis: Thiourea derivatives have emerged as powerful bifunctional organocatalysts, capable of activating both nucleophiles and electrophiles simultaneously through hydrogen bonding. Future research could design catalysts based on the this compound scaffold for various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions. The electronic properties imparted by the benzoyl and nitrophenyl groups could be fine-tuned to optimize catalytic activity and stereoselectivity.

Metal-Complex Catalysis: Thioureas are effective ligands for a variety of transition metals. mdpi.com Complexes of this compound with metals like copper, nickel, or palladium could be synthesized and investigated for their catalytic activity. For example, a copper complex of a naphthoyl thiourea derivative has been shown to be an effective photocatalyst for the degradation of organic dyes. rsc.orgmdpi.com Similar applications could be explored for complexes of the title compound.

Novel Synthesis Catalysts: Research into new catalytic systems for the synthesis of thioureas themselves is ongoing. For example, Ni nanoparticles immobilized on Metal-Organic Frameworks (MOFs) have been used as recyclable catalysts for synthesizing thiourea derivatives from nitrobenzenes. rsc.org This opens a new pathway where the catalyst used to synthesize the thiourea could be based on the product's own structural features, creating interesting catalytic cycles.

This forward-looking research promises to expand the synthetic toolkit for this compound, deepen the fundamental understanding of its properties through advanced real-time analysis, and unlock its potential in sophisticated applications through computational design and catalytic innovation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-benzoyl-N'-(4-nitrophenyl)thiourea, and how do reaction parameters influence yield and purity?

- Methodology : The compound is synthesized via the Schotten-Baumann reaction. Key steps include:

- Mixing N-phenylthiourea (8 mmol) with tetrahydrofuran (THF) and triethylamine (TEA) under ice-cooled stirring .

- Dropwise addition of 4-nitrobenzoyl chloride (7 mmol) in THF, followed by reflux at 100°C for 8 hours .

- Reaction monitoring via TLC (silica gel F254) and purification through recrystallization (ethanol) .

- Critical Parameters :

- Temperature : Low initial temperature (0–5°C) prevents side reactions; reflux ensures completion.

- Solvent : THF enhances solubility of intermediates.

- Stoichiometry : Excess acyl chloride (1.1–1.2 eq.) improves yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- FT-IR : Confirms thiourea C=S stretch (1,200–1,250 cm⁻¹) and benzoyl C=O (1,680–1,710 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and NH groups (δ 9.5–10.5 ppm). ¹³C NMR verifies thiocarbonyl (δ ~180 ppm) and carbonyl (δ ~165 ppm) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯S/O) and dihedral angles between aromatic rings (e.g., 9.35° in analogs) .

Q. How is the cytotoxic activity of this compound evaluated in vitro, and what are common pitfalls in assay design?

- Protocol :

- Cell Lines : Test against cancer (e.g., MCF-7, T47D) and normal (e.g., Vero) cells .

- MTT Assay : Incubate cells with compound (24–72 hrs), measure IC50 values.

- Pitfalls :

- Solvent Control : DMSO >0.1% can artifactually reduce viability.

- Metabolic Interference : Nitro groups may react with MTT reagents, requiring validation via alternative assays (e.g., SRB) .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol toxicity .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do substituents (e.g., nitro, chloro) on the benzoyl/phenyl groups modulate cytotoxicity and receptor binding?

- Key Findings :

- Nitro Groups : Enhance lipophilicity (logP ~2.5) and improve membrane permeability .

- Halogen Substituents : Chloro analogs show higher EGFR inhibition (IC50: 12 µM vs. 25 µM for nitro) due to hydrophobic interactions .

- Methodological Approach :

- SAR Studies : Compare IC50 values across analogs (e.g., 4-nitro vs. 2,4-dichloro derivatives) .

- Docking Simulations : Identify binding pockets (e.g., EGFR ATP site) using AutoDock Vina .

Q. What computational strategies validate the anticancer mechanism of this compound?

- Workflow :

- Molecular Docking : Prioritize targets (e.g., SIRT1, EGFR) by binding energy (ΔG ≤ -8 kcal/mol) .

- MD Simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .